![molecular formula C13H10N2 B1396847 4-(2-Methylphenyl)pyridine-2-carbonitrile CAS No. 1219454-70-2](/img/structure/B1396847.png)
4-(2-Methylphenyl)pyridine-2-carbonitrile
Overview
Description
4-(2-Methylphenyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Biological Activity
4-(2-Methylphenyl)pyridine-2-carbonitrile, with the CAS number 1219454-70-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyridine ring substituted with a 2-methylphenyl group and a cyano group, suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and toxicology.
- IUPAC Name : this compound
- Molecular Formula : C13H10N2
- Molecular Weight : 210.24 g/mol
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. A study focusing on related compounds demonstrated that structural modifications could enhance their efficacy against various pathogens, suggesting that this compound may also possess similar properties.
Anticancer Activity
Research has highlighted the potential of pyridine derivatives in cancer therapy. A comparative analysis of various compounds revealed that certain pyridine-based structures inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of specific kinases and receptors that are overexpressed in tumors.
Enzyme Inhibition
The compound's ability to interact with enzymes is a critical aspect of its biological activity. Studies have shown that related compounds can act as inhibitors for enzymes involved in critical metabolic pathways. For example, inhibitors targeting the PD-L1 pathway have been synthesized based on similar structural frameworks, which may suggest that this compound could also function as a potential enzyme inhibitor.
Case Studies
- Antimicrobial Evaluation : In vitro testing of pyridine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cancer Cell Line Studies : Compounds structurally akin to this compound were tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The compound likely binds to specific receptors or enzymes, altering their activity.
- Signal Transduction Modulation : It may influence cellular signaling pathways associated with growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in target cells, leading to apoptosis.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H10N2 |
Molecular Weight | 210.24 g/mol |
Antimicrobial Activity | Effective against S. aureus, E. coli |
Anticancer Activity | IC50 values in micromolar range |
Enzyme Targets | Potential inhibitors of PD-L1 pathway |
Properties
IUPAC Name |
4-(2-methylphenyl)pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)11-6-7-15-12(8-11)9-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYFAFZLTJTVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271909 | |
Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219454-70-2 | |
Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219454-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenyl)-2-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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